

Application Notes and Protocols for Oral Administration of SU5408 to Mice

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Compound of Interest

Compound Name: SU5408

Cat. No.: B8054776

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These application notes provide a comprehensive guide for the oral administration of **SU5408**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, to mice for preclinical research. The following protocols and data have been compiled to facilitate experimental design and execution.

Introduction

SU5408 is a synthetic indolin-2-one compound that functions as a competitive inhibitor of ATP binding to the VEGFR2 kinase domain, thereby blocking downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.^[1] Its use in in vivo mouse models is crucial for studying anti-angiogenic therapies in various pathological conditions, including cancer. Proper oral administration is essential for achieving desired systemic exposure and reliable experimental outcomes.

Data Presentation

The following tables summarize key quantitative data for the oral administration of **SU5408** to mice, compiled from various sources.

Table 1: Vehicle Formulations for Oral Administration of **SU5408**

Vehicle Composition	Resulting Formulation	Maximum Concentration	Reference
Carboxymethylcellulose sodium (CMC-Na) solution	Homogeneous suspension	≥ 5 mg/mL	[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Suspended solution	0.77 mg/mL	[3]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	Clear solution	Not specified	[2]
10% DMSO, 90% Corn Oil	Clear solution	≥ 0.77 mg/mL	[3]
5% DMSO, 95% Corn oil	Clear solution	0.15 mg/mL	[2]

Table 2: Pharmacokinetic Parameters of a Tyrosine Kinase Inhibitor (Gefitinib) in Mice Following Oral Administration (as a reference)

No specific pharmacokinetic data for orally administered **SU5408** in mice was found in the search results. The following data for Gefitinib, another tyrosine kinase inhibitor, is provided as a general reference for expected pharmacokinetic behavior.

Parameter	Value	Mouse Strain	Dosage	Vehicle	Reference
Tmax (Time to Maximum Concentration)	~1 hour	C57BL6	50 mg/kg	Not specified	[4]
Cmax (Maximum Concentration)	~7 µg/mL	C57BL6	50 mg/kg	Not specified	[4]
t1/2 (Half-life)	3.8 hours	C57BL6	50 mg/kg	Not specified	[4]
Oral Bioavailability	53%	C57BL6	50 mg/kg	Not specified	[4]

Experimental Protocols

Preparation of SU5408 for Oral Gavage

3.1.1. Preparation of a Homogeneous Suspension in CMC-Na (Recommended for higher concentrations)

- Weigh the desired amount of **SU5408** powder.
- Prepare a stock solution of carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% - 2% w/v).
- To prepare a 5 mg/mL suspension, add 5 mg of **SU5408** to 1 mL of the CMC-Na solution.[2]
- Vortex or sonicate the mixture until a homogeneous suspension is achieved.
- Prepare fresh daily before administration to ensure uniform suspension.

3.1.2. Preparation of a Suspended Solution with Co-solvents

- Prepare a stock solution of **SU5408** in DMSO (e.g., 7.7 mg/mL).[3]

- For a final concentration of 0.77 mg/mL, add 100 μ L of the **SU5408** DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.[3]
- Add 50 μ L of Tween-80 to the mixture and mix until a clear solution is formed.[3]
- Add 450 μ L of saline to the solution and mix. This will result in a suspended solution.[3]
- Use sonication if necessary to aid dissolution and ensure homogeneity.[3]

Oral Gavage Procedure in Mice

Materials:

- Prepared **SU5408** formulation
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.
- 1 mL syringe
- Animal scale

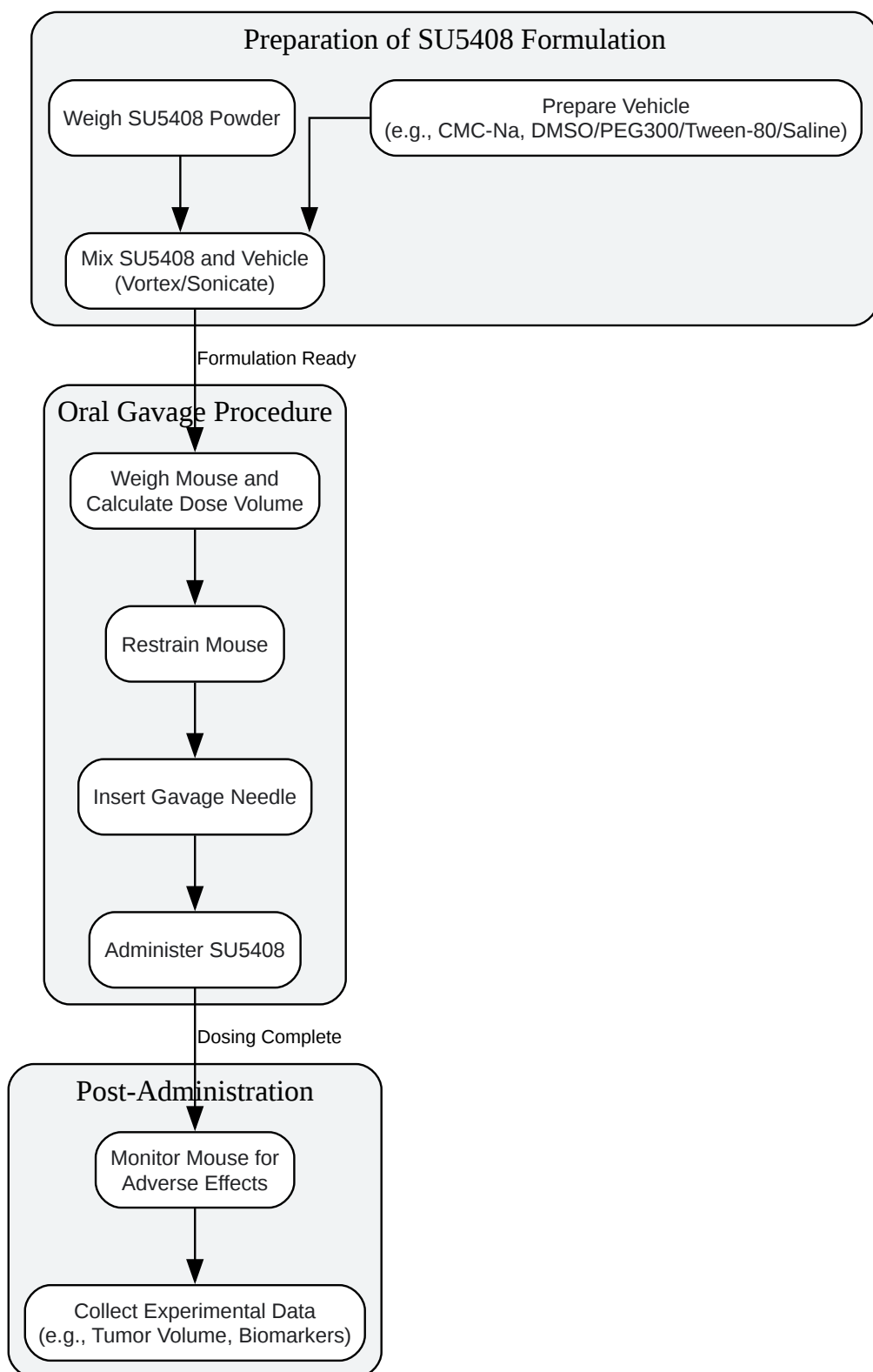
Procedure:

- Animal Handling and Restraint:
 - Accurately weigh the mouse to determine the correct dosing volume.
 - Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.
- Gavage Needle Insertion:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
 - With the mouse's head tilted slightly upwards, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

- The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or tracheal perforation.
- Administration of **SU5408**:
 - Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the **SU5408** formulation.
 - The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
- Post-Administration Monitoring:
 - Gently remove the gavage needle.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.

Mandatory Visualizations

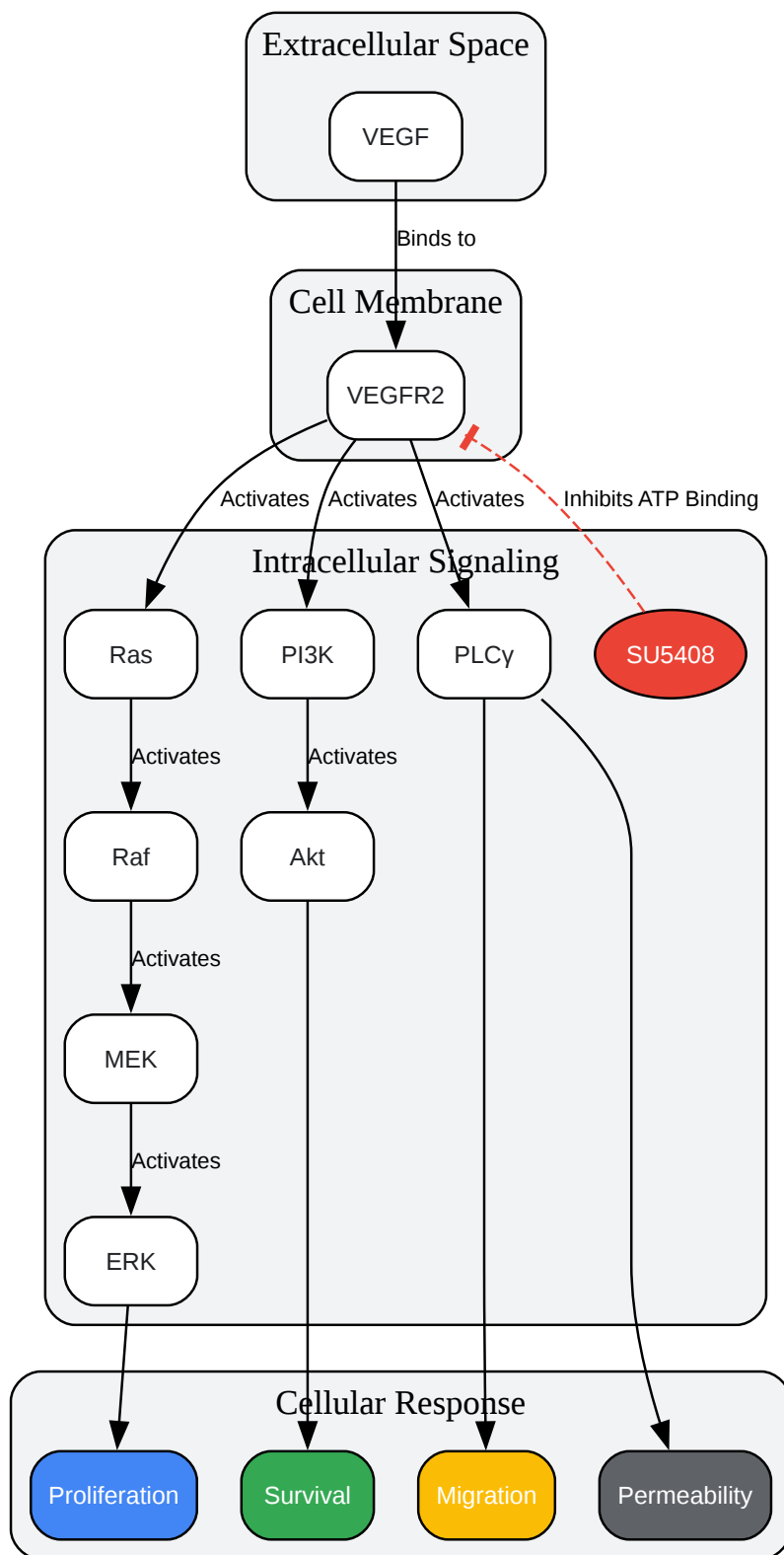
Experimental Workflow for Oral Administration of SU5408



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Caption: Experimental workflow for the oral administration of **SU5408** to mice.

SU5408 Inhibition of the VEGFR2 Signaling Pathway



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Caption: **SU5408** inhibits VEGFR2 signaling and downstream cellular responses.

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